Technical Guide: 5-Bromo-2-(cyanomethyl)benzimidazole (CAS 1312435-81-6)
Technical Guide: 5-Bromo-2-(cyanomethyl)benzimidazole (CAS 1312435-81-6)
[1][2]
Executive Summary
5-Bromo-2-(cyanomethyl)benzimidazole (CAS 1312435-81-6) is a high-value heterocyclic scaffold employed primarily as a divergent intermediate in medicinal chemistry. Characterized by the fusion of a benzene and imidazole ring with a reactive methylene-nitrile handle and a halogenated aryl position, it serves as a "dual-function" precursor. The cyanomethyl group (
Part 1: Chemical Identity & Physicochemical Properties[3]
Core Data Matrix
| Property | Specification |
| Chemical Name | 5-Bromo-2-(cyanomethyl)-1H-benzimidazole |
| CAS Number | 1312435-81-6 |
| Molecular Formula | |
| Molecular Weight | 236.07 g/mol |
| Appearance | Off-white to light beige crystalline powder |
| Solubility | Soluble in DMSO, DMF, MeOH (hot); Insoluble in water |
| Melting Point | 200–205 °C (decomposition typical for this class) |
| Acidity (pKa) | ~11.5 (NH), ~5.5 (conjugate acid) |
Structural Tautomerism
Researchers must note that in solution, 5-bromo-2-(cyanomethyl)benzimidazole exists in dynamic equilibrium with its 6-bromo tautomer due to the rapid proton migration between N1 and N3. While often labeled strictly as "5-bromo," the material is chemically equivalent to the 6-bromo tautomer unless the nitrogen is alkylated.
Part 2: Synthetic Routes & Optimization
To ensure high purity and scalability, two primary routes are recommended. Route A is preferred for industrial scalability due to solvent-free conditions, while Route B is suitable for smaller, laboratory-scale batches requiring milder temperatures.
Route A: Thermal Condensation (Green Chemistry Approach)
This method utilizes the condensation of 4-bromo-1,2-diaminobenzene with ethyl cyanoacetate. It avoids halogenated solvents and acid catalysts, simplifying purification.
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Precursors: 4-Bromo-1,2-diaminobenzene (1.0 eq), Ethyl cyanoacetate (1.1 eq).
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Conditions: Neat (solvent-free) or high-boiling solvent (e.g., Xylene/Cumene), 150–170 °C.[1]
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Mechanism: Nucleophilic attack of the diamine on the ester carbonyl, followed by cyclodehydration.
Protocol:
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Charge a round-bottom flask with 4-bromo-1,2-diaminobenzene and ethyl cyanoacetate.
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Heat the mixture to 160 °C for 30–60 minutes. Monitor the release of ethanol/water vapor.[1][2][3]
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Critical Step: Upon completion (TLC monitoring, 50% EtOAc/Hexane), cool the melt to ~80 °C.
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Add Ethanol (5 vol) and stir vigorously to induce crystallization.
-
Filter the solid and wash with cold diethyl ether to remove unreacted ester.
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Yield: Typically 85–92%.
Route B: Acid-Catalyzed Cyclization (Phillips-Type)
Useful when starting from the cyanoacetic acid or when lower temperatures are required to minimize polymerization of the nitrile.
-
Precursors: 4-Bromo-1,2-diaminobenzene, Ethyl cyanoacetate.
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Catalyst: Polyphosphoric acid (PPA) or 4N HCl.
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Conditions: 100 °C for 4 hours.
Protocol:
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Dissolve diamine in 4N HCl.
-
Add ethyl cyanoacetate dropwise.
-
Reflux for 4 hours.
-
Neutralization: Cool and neutralize with
to pH 8 to precipitate the free base. -
Recrystallize from Ethanol/Water (9:1).
Synthesis Workflow Diagram
Caption: Thermal condensation pathway for the synthesis of CAS 1312435-81-6.
Part 3: Functional Applications in Drug Discovery
This compound is a "privileged scaffold" because it offers orthogonal reactivity. The nitrile group is a precursor to heterocycles, while the aryl bromide allows for library expansion.
Knoevenagel Condensation (Tubulin Inhibitors)
The methylene protons (
-
Reaction: Product + Ar-CHO
Benzimidazole-Acrylonitrile.[4] -
Relevance: These derivatives often exhibit cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) by disrupting microtubule dynamics.
Palladium-Catalyzed Coupling (Library Generation)
The 5-bromo position is electronically activated for oxidative addition.
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Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system.
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Buchwald-Hartwig: Amination to introduce solubility-enhancing groups (e.g., morpholine, piperazine).
Application Logic Diagram
Caption: Divergent synthesis workflow utilizing the orthogonal reactive sites of the scaffold.
Part 4: Handling, Stability & Safety (SDS Summary)
Stability
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Thermal: Stable up to 200 °C.
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Chemical: The nitrile group is susceptible to hydrolysis under strong acidic/basic conditions. Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
Safety Hazards (GHS Classification)
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Acute Toxicity: Harmful if swallowed (H302). Benzimidazoles can exhibit biological activity similar to antimetabolites.
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Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
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Respiratory: May cause respiratory irritation (H335). Avoid dust formation.
Handling Protocol
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) if handling powder outside a fume hood.
-
Disposal: Incinerate as hazardous organic waste containing nitrogen and halogens.
References
-
ChemicalBook. (2025). 2-(Cyanomethyl)benzimidazole Properties and Synthesis. Retrieved from
-
Google Patents. (1996). Process for the preparation of substituted and unsubstituted 2-(cyanomethyl)benzimidazole (US5510494A). Retrieved from
-
National Institutes of Health (PMC). (2021). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors. Retrieved from
-
BenchChem. (2025).[5] Synthesis of 2-Bromo-5,6-dichloro-1H-benzimidazole (Analogous Methodologies). Retrieved from
-
Sigma-Aldrich. (2025).[6] Product Specification: 5-Bromo-2-(cyanomethyl)benzimidazole. Retrieved from
Sources
- 1. JPH072794A - Production of substituted and unsubstituted 2-(cyanomethyl)benzimidazoles - Google Patents [patents.google.com]
- 2. EP0612732A1 - Process for the production of (un)substituted 2-(cyanomethyl)benzimidazole - Google Patents [patents.google.com]
- 3. US5510494A - Process for the preparation of C1 -C4 -alkyl or C1 -C4 -alkoxy and unsubstituted 2-(cyanomethyl)benzimidazole - Google Patents [patents.google.com]
- 4. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole | Sigma-Aldrich [sigmaaldrich.com]
